4-nitrobenzyl 4-(1H-indol-3-yl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-19(25-13-14-8-10-16(11-9-14)21(23)24)7-3-4-15-12-20-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,20H,3-4,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXNQKWXKCTVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-nitrobenzyl alcohol with 4-(1H-indol-3-yl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-Aminobenzyl 4-(1H-indol-3-yl)butanoate.
Reduction: 4-Nitrobenzyl alcohol and 4-(1H-indol-3-yl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrobenzyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₉H₁₈N₂O₄
- Molecular Weight : 338.36 g/mol (calculated from structural analogs in ).
- Synthesis: Typically derived from 4-(1H-indol-3-yl)butanoic acid via esterification with 4-nitrobenzyl bromide or through coupling reactions .
- Applications : Investigated for anti-mycobacterial activity (IC₅₀ = 1.9 μg/mL against Mycobacterium tuberculosis) , and as a precursor for hydrazides and triazole derivatives with enzyme inhibitory properties .
Comparison with Similar Compounds
Structural Analogues
The 4-nitrobenzyl ester group is a critical functional modifier. Below is a comparison with structurally related esters and indole derivatives:
Key Insight : The nitrobenzyl group confers higher bioactivity compared to benzyl analogs, likely due to increased electrophilicity and target interaction .
Anti-Mycobacterial Activity:
- This compound: IC₅₀ = 1.9 μg/mL against M. tuberculosis .
- Propyl-substituted indole analog : IC₅₀ = 0.9 μg/mL (superior activity attributed to alkyl chain flexibility) .
- Indole-3-propionic acid : Purified from gut microbiota; reduces M. tuberculosis load in mice but lacks nitrobenzyl modification .
Physicochemical Properties
| Property | This compound | Potassium 4-(1H-indol-3-yl)butanoate | Benzyl 4-(1H-indol-3-yl)butanoate |
|---|---|---|---|
| Solubility | Low in water; soluble in organic solvents | High in water (ionic form) | Low in water |
| Stability | Stable under dry conditions | Hygroscopic | Stable |
| Molecular Weight | 338.36 g/mol | 241.33 g/mol | 293.36 g/mol |
Implication : The nitrobenzyl ester’s poor water solubility may limit bioavailability, necessitating prodrug strategies or formulation optimization .
Biological Activity
4-Nitrobenzyl 4-(1H-indol-3-yl)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C_{16}H_{18}N_{2}O_{3}
- Molecular Weight : 286.33 g/mol
- CAS Number : 860784-02-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group is crucial for its activity, as it enhances the compound's ability to inhibit certain enzymes and disrupt cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated minimum inhibitory concentrations (MICs) in the range of 3 to 20 µM against several pathogens, suggesting a promising potential for development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis . Notably, compounds with similar structures have shown enhanced cytotoxicity against cancer cells, which may be leveraged for therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Radulović et al. assessed the antimicrobial potential of various synthesized compounds, including derivatives of this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Activity Assessment : Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent anticancer activity .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | S. aureus | 3 µM |
| E. coli | 20 µM | |
| Anticancer | HeLa (cervical carcinoma) | 15 µM |
| MCF-7 (breast cancer) | 10 µM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification between 4-(1H-indol-3-yl)butanoic acid and 4-nitrobenzyl bromide. Key steps include:
- Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Protection of the indole nitrogen (e.g., using Boc groups) to prevent side reactions .
- Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to optimize reaction kinetics and minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the ester linkage and indole moiety. Key signals include the nitrobenzyl aromatic protons (~8.2 ppm) and indole NH (~10 ppm in DMSO-d) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in solvents like ethyl acetate/hexane and analyze intermolecular interactions .
Q. How does the nitrobenzyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Perform accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC. The nitro group may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store the compound at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and X-ray data to address ambiguities. For example, overlapping signals in -NMR can be resolved using 2D techniques (e.g., COSY, HSQC) .
- Computational Modeling : Compare experimental NMR shifts with DFT (density functional theory)-calculated values for the proposed structure .
- Isotopic Labeling : Synthesize deuterated analogs to assign proton environments unambiguously .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to screen parameters (e.g., molar ratios, solvent polarity, catalysts). For example, catalytic DMAP (4-dimethylaminopyridine) enhances esterification efficiency .
- Workflow Efficiency : Implement flow chemistry for continuous processing of intermediates, reducing handling losses .
- Purification : Employ SFC with chiral columns (e.g., Zymor SPHER Pyridine-Diol) to isolate enantiomers and reduce impurities .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and test in biological assays (e.g., enzyme inhibition) .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) to balance solubility and membrane permeability .
Q. What mechanisms underlie the compound’s reactivity in photochemical or catalytic reactions?
- Methodological Answer :
- Photostability Assays : Expose the compound to UV-Vis light (300–400 nm) and monitor nitro group reduction or indole oxidation via LC-MS .
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the nitro group to amine derivatives .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures and solvent polarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
